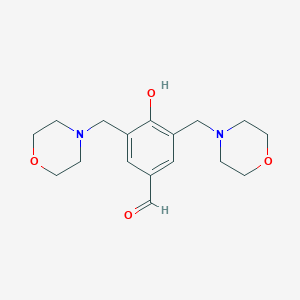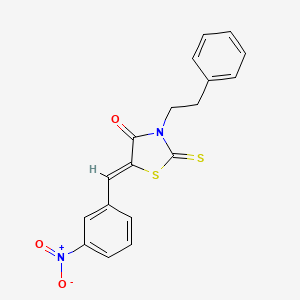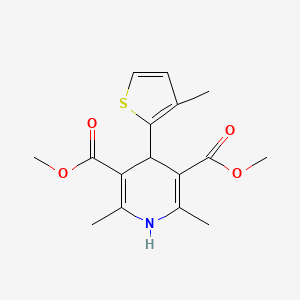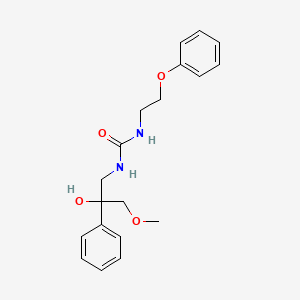
1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(2-phenoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(2-phenoxyethyl)urea, also known as HPPPU, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPPPU belongs to the class of compounds called phenylpropanoids, which are known for their diverse biological activities.
Scientific Research Applications
Reaction Mechanisms and Synthesis
- The acid-catalyzed reaction of phenols with 1-(4,4-diethoxybutyl)urea derivatives leads to the formation of new 2-arylpyrrolidines containing 4-bromoresorcinol and hydroquinone fragments, highlighting a method for synthesizing complex heterocycles under mild conditions without the need for expensive or toxic catalysts (Gazizov et al., 2014).
Molecular Interactions
- Ureas, typically inert towards nucleophiles like alcohols, amines, and thiols, can undergo efficient substitution reactions under neutral conditions when sufficiently hindered. This discovery has implications for the development of new synthetic methodologies and the design of urea-based molecules with potential applications in various fields of chemistry (Hutchby et al., 2009).
Biological Applications
- The interaction of Schiff bases containing urea derivatives with DNA has been studied, revealing that these compounds can bind to DNA through an intercalative mode. This finding is significant for the development of new therapeutic agents and the understanding of molecular interactions critical in biological systems (Ajloo et al., 2015).
Material Science and Engineering
- Hindered ureas have been identified as masked isocyanates, facilitating the carbamoylation of nucleophiles under neutral conditions. This unique reactivity could be harnessed for the preparation of a wide range of materials, including polymers and coatings, with tailored properties (Hutchby et al., 2009).
properties
IUPAC Name |
1-(2-hydroxy-3-methoxy-2-phenylpropyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-24-15-19(23,16-8-4-2-5-9-16)14-21-18(22)20-12-13-25-17-10-6-3-7-11-17/h2-11,23H,12-15H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRFCLGJJDQRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)NCCOC1=CC=CC=C1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(2-phenoxyethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butyl-N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2536325.png)

![{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2536327.png)



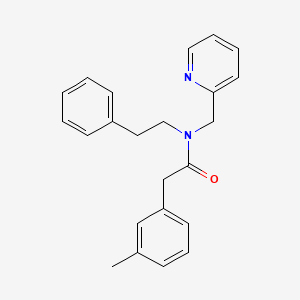
![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2536332.png)
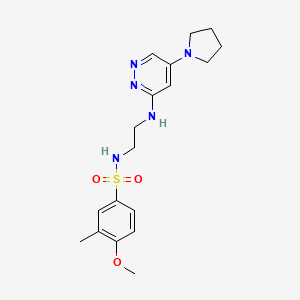
![Dibenzo[b,f][1,4]oxazepin-11-amine](/img/structure/B2536336.png)

